

Synthesis of 5-Amino-3-methylisothiazole hydrochloride from β -iminothiobutyramide

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Compound of Interest

Compound Name: 5-Amino-3-methylisothiazole
hydrochloride

Cat. No.: B023207

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Application Note: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

Introduction

5-Amino-3-methylisothiazole and its hydrochloride salt are valuable heterocyclic building blocks in medicinal and agricultural chemistry. They serve as key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors and anticancer agents. This application note provides a detailed protocol for the synthesis of **5-Amino-3-methylisothiazole hydrochloride** from β -iminothiobutyramide via oxidative cyclization. The described methods are based on established procedures and are intended for researchers and professionals in drug development and chemical synthesis.

The synthesis involves the ring-closure of β -iminothiobutyramide using an oxidizing agent.^[1] Several oxidizing agents can be employed for this transformation, including hydrogen peroxide, chloramine, and potassium persulfate.^[1] This document will detail the protocols for each of these methods, allowing for flexibility based on available reagents and desired reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **5-Amino-3-methylisothiazole hydrochloride** using different oxidizing agents, as derived from literature

precedents.

Oxidizing Agent	Starting Material (β -iminothiobutyramide)	Reagent Quantities	Reaction Temperature	Yield	Reference
Hydrogen Peroxide	2.32 g (0.02 mol)	7 cc 30% H_2O_2 (0.06 mol), 10 cc 2N HCl	< 40°C	0.44 g (hydrochloride salt)	US2871243A [1]
Chloramine	11.6 g	Prepared from 9.2g NaOH, 7.15g Cl_2 , 10.6cc aq. NH_3	12-18°C	Not explicitly stated for isolated hydrochloride	US2871243A [1]
Chloramine T	2.3 g	5.6 g Chloramine T trihydrate, 0.8 g NaOH	Not specified	2.4 g (crude hydrochloride salt)	US2871243A [1]

Experimental Protocols

Method 1: Synthesis using Hydrogen Peroxide

This protocol details the synthesis of **5-Amino-3-methylisothiazole hydrochloride** using hydrogen peroxide as the oxidizing agent.

Materials:

- β -iminothiobutyramide
- Hydrogen peroxide (30% w/v)
- Hydrochloric acid (2N)
- Sodium hydroxide solution

- Ether
- Ferrous sulfate solution
- Magnesium sulfate
- Dry hydrogen chloride gas
- Ice bath
- Standard laboratory glassware

Procedure:

- To an ice-cooled solution of 30% hydrogen peroxide (7 cc, 0.06 mol) in 2N hydrochloric acid (10 cc), slowly add powdered β -iminothiobutyramide (2.32 g, 0.02 mol) with stirring.
 - Maintain the reaction temperature below 40°C during the addition.
 - After the addition is complete, filter the solution.
 - Make the filtrate alkaline with sodium hydroxide solution.
 - Extract the aqueous solution with ether.
 - Wash the combined ether extracts with ferrous sulfate solution to remove any unreacted peroxide.
 - Dry the ether extract over magnesium sulfate.
 - Saturate the dried ether solution with dry hydrogen chloride gas to precipitate the **5-Amino-3-methylisothiazole hydrochloride**.
 - Collect the precipitate by filtration. The melting point of the product is approximately 200°C.
- [1]

Method 2: Synthesis using Chloramine

This protocol describes the synthesis using an in-situ prepared chloramine solution.

Materials:

- β -iminothiobutyramide
- Sodium hydroxide
- Chlorine gas
- Aqueous ammonia (d 0.88)
- Ether
- Dry hydrogen chloride gas
- Ice
- Standard laboratory glassware

Procedure:

- Prepare a chloramine solution by passing chlorine gas (7.15 g) into an ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g).
- Stir this solution into an ice-cooled solution of aqueous ammonia (10.6 cc) in water (147 cc) and ice (147 g).
- To the resulting chloramine solution, add powdered β -iminothiobutyramide (11.6 g).
- Maintain the temperature of the mixture between 12 and 18°C, adding more ice as necessary. A clear red solution should form after about 30 minutes.
- Stir the solution for an additional 6 hours and then let it stand overnight.
- Filter off any small amount of impurity and then extract the solution continuously with ether for 24 hours.
- Dry the ether extract and cool it in an ice bath.

- Treat the cooled ether solution with dry hydrogen chloride gas to precipitate the amine hydrochloride.
- Collect the product by filtration.

Method 3: Synthesis using Chloramine T

This protocol utilizes the commercially available Chloramine T as the oxidizing agent.

Materials:

- β -iminiothiobutyramide
- Chloramine T trihydrate
- Sodium hydroxide
- Water
- Ether
- Dry hydrogen chloride gas
- Standard laboratory glassware

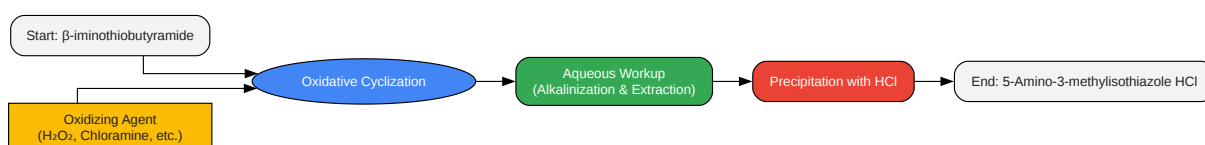
Procedure:

- Shake β -iminiothiobutyramide (2.3 g) for four hours with a solution of Chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 cc).
- Extract the resulting clear solution with ether.
- Dry the combined ether extracts.
- Treat the dried extracts with dry hydrogen chloride gas to precipitate the crude **5-Amino-3-methylisothiazole hydrochloride** (yields approximately 2.4 g).^[1]
- The crude product can be further purified, for example, by recrystallization, and characterized as the benzoyl derivative (M.P. 222-223°C).^[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **5-Amino-3-methylisothiazole hydrochloride** from β -iminothiobutyramide.



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Caption: General workflow for the synthesis of **5-Amino-3-methylisothiazole hydrochloride**.

Reaction Scheme



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Caption: Reaction scheme for the formation of **5-Amino-3-methylisothiazole hydrochloride**.

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References

- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

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